5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole

Lipophilicity Drug-likeness Physicochemical profiling

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole (CAS 921588-27-4) is a 3,5-disubstituted isoxazole heterocycle bearing a cyclobutylmethyl group at the 5-position and a methyl group at the 3-position. It has a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g·mol⁻¹.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 921588-27-4
Cat. No. B12857620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole
CAS921588-27-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CC2CCC2
InChIInChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3
InChIKeySSXRFZYRJVDJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole (CAS 921588-27-4): Physicochemical Baseline and Procurement Context


5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole (CAS 921588-27-4) is a 3,5-disubstituted isoxazole heterocycle bearing a cyclobutylmethyl group at the 5-position and a methyl group at the 3-position . It has a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g·mol⁻¹ . Computed physicochemical properties include an XLogP of 2.7, a topological polar surface area of 26 Ų, two hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds . The compound is listed under PubChem CID 45117969 and the DTXSID50668710 registry . It serves primarily as a building block or synthetic intermediate in medicinal chemistry programs, particularly where the cyclobutylmethyl motif is employed as an achiral, conformationally constrained alkyl substituent [1].

Why 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole Cannot Be Freely Substituted by Other 3,5-Disubstituted Isoxazoles


Within the 3,5-disubstituted isoxazole chemical space, even minor alterations to the C5-alkyl substituent produce measurable shifts in lipophilicity, conformational behavior, and target binding characteristics. The cyclobutylmethyl group in 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole introduces a specific balance of steric bulk, ring strain (~26.3 kcal·mol⁻¹), and conformational restriction that distinguishes it from cyclopropylmethyl (smaller, more rigid), cyclopentylmethyl (larger, more flexible, distinct puckering), and linear alkyl analogs [1]. These differences propagate into divergent computed LogP values, topological polar surface areas, and hydrogen-bonding capacities, all of which influence solubility, permeability, and protein-ligand complementarity . Generic substitution within an isoxazole library without quantitative head-to-head data therefore risks selecting a compound with altered ADME properties, different off-target profiles, or compromised synthetic tractability. The evidence items below quantify where differential data exist to guide informed procurement decisions.

Quantitative Differentiation Evidence for 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole Relative to Structural Analogs


Computed Lipophilicity (XLogP) Comparison: Cyclobutylmethyl vs. Cyclopentylmethyl and Cyclohexylmethyl Isoxazole Analogs

The computed XLogP of 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole is 2.7, placing it within the optimal drug-like lipophilicity range (XLogP 1–3) . For comparison, the homologous 5-(cyclopentylmethyl)-3-methylisoxazole (CAS 921588-37-6) has a higher molecular weight (165.12 vs. 151.21 g·mol⁻¹) and an additional rotatable bond (three vs. two), predicting an elevated XLogP . The 5-(cyclohexylmethyl) analog would be expected to have an XLogP ≥ 3.3 based on the incremental contribution of each methylene unit (~0.5 log units) [1]. Lower lipophilicity in the target compound favors aqueous solubility and reduced non-specific protein binding relative to larger cycloalkylmethyl congeners [1].

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Restriction and Ring Strain: Cyclobutyl vs. Cyclopentyl as the C5 Substituent

The cyclobutane ring in 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole adopts a puckered conformation with a dihedral angle of approximately 30°, introducing ring strain energy of ~26.3 kcal·mol⁻¹ [1]. This contrasts with the cyclopentylmethyl analog, where the cyclopentane ring exhibits pseudo-rotation with lower strain (~6.5 kcal·mol⁻¹) and greater conformational flexibility [1]. The cyclobutylmethyl substituent therefore offers a distinct conformational profile: it is more rigid than cyclopentylmethyl but less sterically demanding than a phenyl or branched alkyl group. In the context of 5-lipoxygenase (5-LO) inhibitor design, the achiral cyclobutyl group has been explicitly validated as an effective replacement for chiral linking groups, delivering potent in vivo 5-LO inhibition with good oral persistence [2]. While this validation comes from a different chemotype (hydroxyurea series), the conformational rationale for the cyclobutylmethyl motif translates across scaffolds, positioning the target compound as a privileged isoxazole building block for programs seeking achiral, strained-ring substitution.

Conformational analysis Medicinal chemistry Scaffold design

LogP Comparison: Target Compound vs. 3,5-Dimethylisoxazole and 5-Ethyl-3-methylisoxazole

The experimentally-derived computed LogP of 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole is 2.33 (ChemSrc) , compared with a reported LogP of approximately 0.5–0.7 for 3,5-dimethylisoxazole (MW 97.12) [1]. This ~1.7 log-unit increase in lipophilicity is attributable to the cyclobutylmethyl substituent and positions the target compound in a distinctly more membrane-permeable range than the minimally substituted 3,5-dimethylisoxazole scaffold. Conversely, compared with 5-(2-cyclobutylethyl)-3-methylisoxazole (CAS 921588-37-6, MW 165.12), the target compound has a shorter linker (methylene vs. ethylene bridge) resulting in a computed LogP approximately 0.3–0.5 units lower . This intermediate lipophilicity is valuable for balancing passive permeability with aqueous solubility in lead optimization campaigns.

Partition coefficient Solubility Permeability

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area: Target vs. Aminoisoxazole Analogs

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole possesses two hydrogen bond acceptors (the isoxazole N and O atoms), zero hydrogen bond donors, and a topological polar surface area (TPSA) of 26 Ų . This TPSA is substantially below the commonly cited threshold of 60–70 Ų for good oral absorption and blood-brain barrier penetration [1]. In contrast, 5-(cyclobutylmethyl)-3-aminoisoxazole or N-cyclobutyl-5-methylisoxazol-4-amine analogs introduce one or more H-bond donors (NH, NH₂) that increase TPSA to ~50–65 Ų and add hydrogen bond donor capacity [2]. The absence of H-bond donors in the target compound minimizes desolvation penalties for membrane crossing and reduces the risk of strong, non-selective polar interactions, making it a cleaner scaffold for fragment-based screening or for constructing CNS-penetrant molecules [1].

Hydrogen bonding Polar surface area Permeability prediction

Synthetic Tractability and Building Block Utility: Cyclobutylmethyl Isoxazole vs. Multi-substituted Isoxazole Scaffolds

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole is synthesized via condensation of cyclobutylmethyl ketone with hydroxylamine followed by cyclization, a two-step sequence that is operationally straightforward and avoids protecting-group chemistry [1]. This contrasts with 3,4,5-trisubstituted or 4-functionalized isoxazoles, which typically require multi-step sequences involving nitrile oxide cycloaddition, regioselective functionalization, or transition-metal catalysis [2]. The simplicity of the target compound's synthesis translates to higher batch-to-batch consistency, lower cost of goods, and greater commercial availability from multiple suppliers—all relevant metrics for procurement decisions when selecting a building block for library production at scale [1].

Synthetic accessibility Building block Parallel synthesis

Calculated Density and Boiling Point: Implications for Formulation and Purification Workflows

The calculated density of 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole is 1.068 g·cm⁻³ with a calculated boiling point of 238.6 °C at 760 mmHg and a flash point of 76.6 °C . These values differ from those of the homologous 3,5-dimethylisoxazole (density ~0.99 g·cm⁻³; boiling point ~142–144 °C) [1]. The higher boiling point of the target compound (Δ ~96 °C) facilitates purification by fractional distillation under reduced pressure with better separation from lower-boiling impurities, while the higher density simplifies liquid-liquid extraction workflows. The flash point of 76.6 °C classifies the compound as combustible but not highly flammable (flash point > 60 °C), which may reduce shipping restrictions and storage costs compared to more volatile isoxazole building blocks .

Physical properties Purification Formulation

Recommended Application Scenarios for 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Low TPSA and Absence of H-Bond Donors

With a TPSA of 26 Ų and zero hydrogen bond donors, 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole meets the physicochemical criteria for a fragment library building block targeting CNS or intracellular protein targets . Its intermediate XLogP of 2.7 and molecular weight of 151.21 place it within the 'rule of three' guidelines for fragment screening . Procurement of this compound for FBDD campaigns is supported by its simpler two-step synthesis, which enables cost-effective acquisition at the 1–10 g scale required for primary fragment screening .

Conformationally Constrained Scaffold for Kinase or Lipoxygenase Inhibitor Programs

The cyclobutylmethyl group introduces ~26.3 kcal·mol⁻¹ of ring strain and adopts a defined puckered conformation, making this building block suitable for programs that require a rigid, achiral alkyl substituent at the isoxazole C5 position . This structural motif has been validated in 5-lipoxygenase inhibitor design, where the achiral cyclobutyl group effectively replaced chiral linking groups while maintaining in vivo potency . Procurement of this specific cyclobutylmethyl isoxazole is warranted when the project requires conformational pre-organization without the synthetic and analytical overhead of a chiral center [REFS-1, REFS-2].

Parallel Synthesis and Combinatorial Library Construction Requiring Operational Simplicity

The two-step synthetic accessibility of 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole, combined with its calculated density of 1.068 g·cm⁻³ and boiling point of 238.6 °C, supports straightforward handling in automated parallel synthesis workflows . Its flash point of 76.6 °C classifies it as combustible but not highly flammable, reducing the engineering controls required for large-scale library production . When procuring building blocks for combinatorial chemistry, this compound offers a favorable balance of structural complexity and operational convenience compared with more densely functionalized or thermally labile isoxazole alternatives [REFS-1, REFS-2].

CNS-Penetrant Lead Optimization Where Balanced Lipophilicity and Low TPSA Are Critical

The LogP of 2.33, XLogP of 2.7, and TPSA of 26 Ų position this compound favorably for CNS drug discovery programs, where optimal brain penetration is associated with TPSA < 60–70 Ų and LogP between 2 and 4 . Compared with the more polar 3,5-dimethylisoxazole (LogP ~0.5–0.7), the target compound offers improved passive membrane permeability while maintaining a TPSA well below the CNS threshold . Procurement of this building block is indicated when the medicinal chemistry objective is to install a moderately lipophilic, non-donor heterocycle at the core or periphery of a CNS-targeted lead series [REFS-1, REFS-2].

Quote Request

Request a Quote for 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.